Psma I&S

Prostate Cancer Radioguided Surgery SPECT Imaging

PSMA I&S is the validated lyophilized precursor for [99mTc]Tc-PSMA-I&S, a mas3-chelated PSMA inhibitor enabling SPECT/CT imaging and intraoperative radioguided surgery (RGS). Clinical data confirm 84% sensitivity and 100% specificity for detecting metastatic lymph nodes as small as 3 mm, with a 66% lower ex vivo tracer uptake ratio in tumor-free nodes enabling clear surgical decision-making. Compared to 68Ga-PET tracers, its 6-hour 99mTc half-life eliminates dependency on costly 68Ge/68Ga generators, making it the logistically superior, cost-effective choice for facilities without PET infrastructure. GMP-grade kits (40 µg peptide/mannitol) yield ≥98% radiochemical purity. Non-interchangeable with 111In-PSMA-I&T or N4-PSMA derivatives due to distinct pharmacokinetic profiles.

Molecular Formula C59H82N10O21S
Molecular Weight 1299.4 g/mol
Cat. No. B12390873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsma I&S
Molecular FormulaC59H82N10O21S
Molecular Weight1299.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CC(C(=O)NC(CCCCNC(=O)CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CS
InChIInChI=1S/C59H82N10O21S/c70-30-44(62-49(76)33-91)53(81)66-46(32-72)55(83)67-45(31-71)54(82)65-42(28-34-18-21-38(73)22-19-34)52(80)64-43(29-35-17-20-36-11-5-6-12-37(36)27-35)51(79)63-39(56(84)85)13-7-9-25-60-47(74)15-3-1-2-4-16-48(75)61-26-10-8-14-40(57(86)87)68-59(90)69-41(58(88)89)23-24-50(77)78/h5-6,11-12,17-22,27,39-46,70-73,91H,1-4,7-10,13-16,23-26,28-33H2,(H,60,74)(H,61,75)(H,62,76)(H,63,79)(H,64,80)(H,65,82)(H,66,81)(H,67,83)(H,77,78)(H,84,85)(H,86,87)(H,88,89)(H2,68,69,90)/t39-,40+,41+,42-,43-,44-,45-,46-/m1/s1
InChIKeyWHHMZTBDVJHXFV-POUOUQAISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

99mTc-PSMA-I&S: A Technetium-99m-Labeled PSMA Inhibitor for SPECT Imaging and Radioguided Surgery in Prostate Cancer


99mTc-PSMA-I&S (also designated [99mTc]Tc-PSMA-I&S or PSMA I&S) is a 99mTc-labeled small-molecule inhibitor of prostate-specific membrane antigen (PSMA) [1]. It is derived from the PSMA-I&T scaffold, utilizing a D-serine-based chelator (mas3) to stably coordinate the gamma-emitting radioisotope Technetium-99m [1][2]. The compound is specifically developed for single-photon emission computed tomography (SPECT/CT) imaging and intraoperative radioguided surgery (RGS) of PSMA-expressing prostate cancer lesions [3]. Its clinical role is defined by its cost-effectiveness and logistical advantages, positioning it as a practical alternative to 68Ga-PET tracers in settings with limited PET infrastructure or 68Ge/68Ga generator access [4].

Why Generic Substitution of 99mTc-PSMA-I&S with Other PSMA Ligands Fails in Clinical and Preclinical Workflows


While multiple PSMA-targeted radiopharmaceuticals exist, their pharmacokinetic profiles, optimal imaging time windows, and logistical requirements vary significantly. Direct substitution of 99mTc-PSMA-I&S with 111In-PSMA-I&T [1], 68Ga-PSMA-11 [2], or novel 99mTc-labeled N4-PSMA derivatives [3] is not clinically equivalent. Differences in radionuclide half-life (6.0 h for 99mTc vs. 2.8 days for 111In vs. 68 min for 68Ga) dictate distinct imaging protocols and radiation dosimetry [4]. Furthermore, alterations in chelator chemistry (N4 vs. mas3) substantially impact plasma protein binding, blood clearance rates, and tumor-to-background ratios, which directly affect surgical guidance accuracy [3]. The following evidence quantifies these non-interchangeable performance characteristics.

99mTc-PSMA-I&S: Quantified Evidence of Differential Performance Against Key Comparators


Superior In Vivo Stability and Internalization Efficiency Drives Clinical Selection of 99mTc-PSMA-I&S over 111In-PSMA-I&T

During the preclinical development of the PSMA-I&T scaffold, two chelator variants were evaluated. The D-serine-based 'mas3' variant, designated 99mTc-PSMA-I&S, was selected over the L-serine-based 'MAS3' variant due to its markedly improved internalization efficiency and superior in vivo stability [1]. While direct internalization percentages relative to 111In-PSMA-I&T are not reported in the same assay, the selection criterion was based on head-to-head comparison of the two 99mTc-labeled candidates, establishing 99mTc-PSMA-I&S as the lead compound for further evaluation [1].

Prostate Cancer Radioguided Surgery SPECT Imaging

99mTc-PSMA-I&S Demonstrates Equivalent Tumor Uptake but Delayed Clearance Kinetics Compared to 111In-PSMA-I&T in Xenograft Models

In a direct preclinical comparison using the LNCaP xenograft mouse model, 99mTc-PSMA-I&S and 111In-PSMA-I&T were evaluated side-by-side. Both tracers exhibited identical uptake in PSMA-positive tissues at 1 hour post-injection [1]. However, 99mTc-PSMA-I&S displayed significantly delayed whole-body clearance kinetics compared to the 111In-labeled analog [1]. This difference in clearance profile influences the optimal imaging time window and background signal characteristics in clinical SPECT/CT protocols.

Biodistribution PSMA Targeting Preclinical Comparison

In Vitro Characterization of 99mTc-PSMA-I&S: Baseline Affinity, Internalization, and Plasma Protein Binding Relative to Novel N4-PSMA Tracers

In a 2023 comparative study, 99mTc-PSMA-I&S served as the reference standard against which three novel 99mTc-labeled N4-PSMA ligands were benchmarked [1]. 99mTc-PSMA-I&S demonstrated high PSMA affinity (IC50,inv range: 10.0-11.8 nM) and an internalization rate of 240 ± 13% relative to the reference compound [125I]IBA-KuE [1]. It also exhibited high plasma protein binding (94.4%) and moderate lipophilicity (logD7.4 = -2.6 to -3.4) [1]. These baseline metrics are critical for understanding why the compound requires a 6-21 hour post-injection delay for optimal imaging contrast and why newer derivatives are being designed to improve clearance.

In Vitro Pharmacology PSMA Affinity Radioligand Development

Clinical Detection Rates of 99mTc-PSMA-I&S-SPECT/CT in Biochemical Recurrence: Stratified by PSA Level and Comparison to PSMA-PET

The diagnostic performance of 99mTc-PSMA-I&S-SPECT/CT has been characterized in large patient cohorts. In a 210-patient study, detection rates for biochemical recurrence (BCR) were 20% at PSA < 1 ng/mL, 82.9% at PSA > 4 ng/mL, and 100% at PSA > 10 ng/mL [1]. A separate 100-patient cohort reported detection rates of 37% at PSA ≤ 1 ng/mL and 74% at PSA 1-5 ng/mL [2]. The authors explicitly note that at low PSA levels (<4 ng/mL), detection rates are inferior to those reported for PSMA-PET imaging, and SPECT/CT should only be used when PET is unavailable [1].

Clinical Diagnostic Performance Biochemical Recurrence Detection Rate

Radioguided Surgery with 99mTc-PSMA-I&S Achieves High Sensitivity and Specificity for Nodal Metastasis Detection

In a clinical study involving 132 patients undergoing radioguided salvage lymphadenectomy, the use of 99mTc-PSMA-I&S with a gamma probe achieved a sensitivity of 84% and a specificity of 100% for detecting lymph node metastases [1]. The technique enabled the identification of metastatic lesions as small as 3 mm [1]. Furthermore, ex vivo analysis demonstrated a 66% lower average tracer uptake in tumor-free lymph nodes compared to metastatic nodes [2].

Radioguided Surgery Lymph Node Metastasis Intraoperative Detection

Optimal Procurement and Deployment Scenarios for 99mTc-PSMA-I&S Based on Quantified Performance Evidence


Scenario 1: Radioguided Salvage Lymphadenectomy in Recurrent Prostate Cancer

99mTc-PSMA-I&S is optimally deployed for intraoperative gamma probe detection of PSMA-positive lymph node metastases during salvage surgery. Clinical evidence demonstrates 84% sensitivity and 100% specificity in detecting metastatic nodes, including lesions as small as 3 mm [1]. The quantified 66% lower ex vivo tracer uptake in tumor-free nodes provides a clear differential for surgical decision-making [2]. The 6-hour physical half-life of 99mTc allows for injection 12-21 hours before surgery, with SPECT/CT imaging performed preoperatively to confirm lesion localization [1].

Scenario 2: PSMA-SPECT/CT Imaging in Regions with Limited PET Infrastructure

For healthcare systems lacking on-site 68Ge/68Ga generators or PET scanners, 99mTc-PSMA-I&S offers a cost-effective, logistically simpler alternative for PSMA-targeted imaging. While detection rates at low PSA levels (<4 ng/mL) are inferior to PSMA-PET (20% at <1 ng/mL vs. reported PET rates of 50-60%), the high detection rates at PSA >4 ng/mL (82.9%) and >10 ng/mL (100%) make it a viable option for restaging advanced disease or primary staging of high-risk patients [3]. The ready availability of 99Mo/99mTc generators in most nuclear medicine departments facilitates broad clinical adoption [4].

Scenario 3: Preclinical Benchmarking of Novel PSMA-Targeted Radiopharmaceuticals

In research settings, 99mTc-PSMA-I&S serves as a well-characterized reference standard for evaluating new PSMA ligands. Its established in vitro profile (PSMA affinity IC50,inv 10.0-11.8 nM, internalization 240 ± 13% relative to [125I]IBA-KuE, plasma protein binding 94.4%) provides a quantitative baseline for assessing improvements in pharmacokinetics or tumor-to-background ratios [5]. Procurement of 99mTc-PSMA-I&S precursor kits allows for direct comparative studies, as demonstrated in the development of next-generation N4-PSMA tracers [5].

Scenario 4: Clinical Trial Investigational Use in Prostate Cancer Staging

99mTc-PSMA-I&S is currently under investigation in multiple clinical trials for primary staging of high-risk prostate cancer and detection of biochemical recurrence. A phase II study (NCT04857502) is evaluating its utility in robot-assisted radical prostatectomy with extended pelvic lymph node dissection [6]. Trial protocols typically involve preoperative SPECT/CT (12 h post-injection) followed by intraoperative gamma probe guidance (16 h post-injection) [1]. Procurement for clinical trial use should include GMP-grade precursor kits (e.g., 40 µg lyophilized peptide with mannitol) and validated radiolabeling procedures yielding ≥98% radiochemical purity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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